molecular formula C15H14N2O5S B281018 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid

Numéro de catalogue B281018
Poids moléculaire: 334.3 g/mol
Clé InChI: YKFXGUMDHKFPDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mécanisme D'action

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid inhibits the activity of HDAC enzymes by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has also been shown to induce the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to be well-tolerated in clinical trials and has demonstrated promising results in the treatment of various types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of HDACs in gene regulation and disease. However, one of the limitations of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is its potential toxicity, which may limit its use in clinical settings.

Orientations Futures

There are several future directions for the research on 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the combination of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid with other cancer therapies to improve its efficacy. Additionally, the role of HDACs in other diseases, such as neurodegenerative diseases and inflammatory diseases, is an area of active research. Further studies are needed to fully understand the potential therapeutic applications of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid and other HDAC inhibitors.
Conclusion:
3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is a promising HDAC inhibitor that has demonstrated potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells and has demonstrated promising results in clinical trials. Further research is needed to fully understand the potential therapeutic applications of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid and other HDAC inhibitors.

Méthodes De Synthèse

The synthesis of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid involves the reaction of 2-amino-6-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1,3-propanediol to form the amide intermediate. The amide intermediate is further reacted with sulfonyl chloride to form the final product, 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid.

Applications De Recherche Scientifique

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to be effective against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.

Propriétés

Formule moléculaire

C15H14N2O5S

Poids moléculaire

334.3 g/mol

Nom IUPAC

3-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C15H14N2O5S/c1-17-11-5-6-12(23(21,22)16-8-7-13(18)19)9-3-2-4-10(14(9)11)15(17)20/h2-6,16H,7-8H2,1H3,(H,18,19)

Clé InChI

YKFXGUMDHKFPDG-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O

SMILES canonique

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.